Cas no 2172067-40-0 (1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid)

1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- EN300-1592634
- 2172067-40-0
-
- Inchi: 1S/C9H13N3O2/c1-5(7-3-4-7)12-6(2)8(9(13)14)10-11-12/h5,7H,3-4H2,1-2H3,(H,13,14)
- InChI Key: VOYKYEFCFLEOBC-UHFFFAOYSA-N
- SMILES: OC(C1=C(C)N(C(C)C2CC2)N=N1)=O
Computed Properties
- Exact Mass: 195.100776666g/mol
- Monoisotopic Mass: 195.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68Ų
- XLogP3: 1
1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1592634-10000mg |
1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2172067-40-0 | 10000mg |
$4236.0 | 2023-09-23 | ||
Enamine | EN300-1592634-1000mg |
1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2172067-40-0 | 1000mg |
$986.0 | 2023-09-23 | ||
Enamine | EN300-1592634-0.05g |
1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2172067-40-0 | 0.05g |
$827.0 | 2023-07-10 | ||
Enamine | EN300-1592634-0.5g |
1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2172067-40-0 | 0.5g |
$946.0 | 2023-07-10 | ||
Enamine | EN300-1592634-1.0g |
1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2172067-40-0 | 1.0g |
$986.0 | 2023-07-10 | ||
Enamine | EN300-1592634-500mg |
1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2172067-40-0 | 500mg |
$946.0 | 2023-09-23 | ||
Enamine | EN300-1592634-5000mg |
1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2172067-40-0 | 5000mg |
$2858.0 | 2023-09-23 | ||
Enamine | EN300-1592634-50mg |
1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2172067-40-0 | 50mg |
$827.0 | 2023-09-23 | ||
Enamine | EN300-1592634-0.1g |
1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2172067-40-0 | 0.1g |
$867.0 | 2023-07-10 | ||
Enamine | EN300-1592634-2500mg |
1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2172067-40-0 | 2500mg |
$1931.0 | 2023-09-23 |
1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Related Literature
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
4. Book reviews
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
Additional information on 1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Introduction to 1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2172067-40-0)
1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2172067-40-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the triazole family, characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of a cyclopropyl ethyl side chain and a methyl group at the 5-position introduces unique structural and functional properties, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid encompasses a combination of aromatic and aliphatic moieties, which contribute to its diverse chemical reactivity. The carboxylic acid functional group at the 4-position provides a site for further derivatization, enabling the synthesis of various pharmacophores. This structural motif is particularly intriguing due to its potential to interact with biological targets through hydrogen bonding and other non-covalent interactions.
In recent years, there has been growing interest in triazole derivatives as scaffolds for developing novel therapeutic agents. The triazole ring itself is well-documented for its bioactivity, often found in antifungal, antiviral, and anti-inflammatory drugs. The incorporation of substituents such as cyclopropyl ethyl and methyl groups can modulate the pharmacokinetic and pharmacodynamic properties of the compound, enhancing its efficacy and selectivity.
One of the most compelling aspects of 1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is its potential application in the design of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have suggested that triazole derivatives can interfere with the activity of kinases and other enzymes implicated in cancer progression. The cyclopropyl ethyl group may enhance binding affinity by introducing steric hindrance that optimizes interactions with the enzyme active site.
Moreover, the carboxylic acid moiety offers a versatile handle for further chemical modifications. Researchers have explored its use in synthesizing amides, esters, and other derivatives that exhibit enhanced solubility or bioavailability. These modifications are crucial for improving drug-like properties, such as metabolic stability and membrane permeability.
Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds to identify potential hits. 1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been among the compounds evaluated in high-throughput virtual screening (HTVS) campaigns aimed at identifying inhibitors of protein-protein interactions relevant to neurological disorders. The results indicate that this compound exhibits promising binding affinity to certain protein targets, warranting further experimental validation.
In vitro studies have begun to elucidate the mechanistic aspects of 1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid's bioactivity. Initial experiments suggest that it may exert its effects by modulating the activity of enzymes such as Janus kinases (JAKs) or signal transducer and activator of transcription (STAT) proteins. These pathways are central to immune responses and inflammation, making them attractive targets for therapeutic intervention.
The synthesis of 1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include cyclopropanation reactions to introduce the cyclopropyl ethyl group followed by cyclization to form the triazole ring. The final step involves carboxylation at the 4-position, which can be achieved through various methods such as oxidation or carboxylation reactions using appropriate reagents.
The physicochemical properties of this compound are also worth mentioning. Its solubility profile suggests potential for oral administration or formulation into injectable solutions. Additionally, preliminary stability studies indicate that it remains stable under standard storage conditions but may require protection from moisture or light to prevent degradation.
As research progresses, 1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is expected to play a pivotal role in developing next-generation therapeutics. Its unique structural features make it a valuable building block for medicinal chemists seeking to design novel drugs with improved efficacy and reduced side effects. Collaborative efforts between academic researchers and pharmaceutical companies are likely to accelerate its translation from bench to bedside.
In conclusion, 2172067-40-0 represents a fascinating compound with significant potential in pharmaceutical applications. Its structural features combined with emerging data on its bioactivity position it as a promising candidate for further investigation. As our understanding of biological pathways continues to expand, 2172067-40-0 may contribute to breakthroughs in treating various diseases by serving as a lead compound or an intermediate in drug development pipelines.
2172067-40-0 (1-(1-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) Related Products
- 2138108-41-3(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-4-methylcyclohexan-1-amine)
- 1245646-70-1(Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate)
- 2171687-97-9(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-hydroxyethyl)(propan-2-yl)carbamoylbutanoic acid)
- 950270-68-5(3-(3-chloro-4-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one)
- 1995883-31-2(2-amino-4,5-dimethoxypentanamide)
- 2692622-83-4(Ethyl 7(Z)-nonadecenoate)
- 1218615-41-8((1S,5R)-8-azabicyclo3.2.1octane-1-carboxylic acid)
- 1803715-49-2(2-Bromo-1-(5-(chloromethyl)-2-methylphenyl)propan-1-one)
- 2290455-43-3((9H-fluoren-9-yl)methyl 2-ethynylpyrrolidine-1-carboxylate)
- 2227643-88-9(rac-(1R,3R)-3-(5-bromo-2-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)




